molecular formula C18H19ClN2O3 B5842962 N-[4-(acetylamino)phenyl]-2-(2-chloro-4,6-dimethylphenoxy)acetamide

N-[4-(acetylamino)phenyl]-2-(2-chloro-4,6-dimethylphenoxy)acetamide

Cat. No.: B5842962
M. Wt: 346.8 g/mol
InChI Key: NJNCFIQXFKUNEW-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(2-chloro-4,6-dimethylphenoxy)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its complex structure, which includes an acetylamino group, a phenyl ring, and a chloro-dimethylphenoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(2-chloro-4,6-dimethylphenoxy)acetamide typically involves multiple steps:

    Acetylation: The starting material, 4-aminophenol, undergoes acetylation using acetic anhydride to form 4-acetylaminophenol.

    Etherification: The next step involves the etherification of 4-acetylaminophenol with 2-chloro-4,6-dimethylphenol in the presence of a base such as potassium carbonate, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the reagents are mixed and allowed to react under controlled conditions.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(2-chloro-4,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The acetylamino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Biochemical Studies: Used in studies to understand protein-ligand interactions.

Medicine

    Drug Development: Investigated for its potential as a pharmacologically active compound.

    Therapeutic Agents: Potential use in developing new therapeutic agents for various diseases.

Industry

    Polymer Production: Used in the synthesis of specialty polymers with unique properties.

    Material Science: Application in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism by which N-[4-(acetylamino)phenyl]-2-(2-chloro-4,6-dimethylphenoxy)acetamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(acetylamino)phenyl]-2-phenoxyacetamide: Lacks the chloro and dimethyl groups, resulting in different chemical properties.

    N-[4-(acetylamino)phenyl]-2-chloroacetamide: Lacks the phenoxy group, affecting its reactivity and applications.

Uniqueness

N-[4-(acetylamino)phenyl]-2-(2-chloro-4,6-dimethylphenoxy)acetamide is unique due to the presence of both the chloro-dimethylphenoxy and acetylamino groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(2-chloro-4,6-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-11-8-12(2)18(16(19)9-11)24-10-17(23)21-15-6-4-14(5-7-15)20-13(3)22/h4-9H,10H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNCFIQXFKUNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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